4-(3-Benzyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine
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Overview
Description
4-(3-Benzyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine is a compound that belongs to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring.
Scientific Research Applications
4-(3-Benzyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anti-Alzheimer’s agent due to its ability to inhibit acetylcholinesterase (AChE).
Biological Research: It has shown promise in studies related to neurodegenerative diseases and as a potential antioxidant.
Industrial Applications: The compound can be used in the development of new materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities. Given the broad spectrum of activities exhibited by oxadiazole derivatives , this compound could be investigated for potential applications in pharmaceuticals and agrochemical products. Additionally, its reactivity could be explored for the synthesis of new derivatives with enhanced properties.
Mechanism of Action
Target of Action
The compound “4-(3-Benzyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine” belongs to the oxadiazole class of compounds. Oxadiazoles have been widely studied for their valuable applications ranging from the pharmaceutical field to material science . They have been associated with various biological activities, including treatment of Alzheimer’s disease (AD), antibiotics, and antitumorals .
Mode of Action
Oxadiazoles are known to interact with various biological targets due to their wide reactivity .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways affected by “this compound”. Oxadiazoles in general have been found to interact with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Oxadiazoles have been associated with a variety of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide to form the oxadiazole ring . The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(3-Benzyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as ammonium formate and palladium on carbon (Pd/C).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Ammonium formate and Pd/C in a suitable solvent like ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds such as 3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propanoic acid and other benzyl-substituted oxadiazoles.
Piperidine Derivatives: Compounds like 4-methoxypiperidine and its analogs.
Uniqueness
4-(3-Benzyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine is unique due to its dual functional groups, which confer a combination of properties from both the oxadiazole and piperidine moieties. This dual functionality enhances its potential as a multifunctional agent in medicinal chemistry and other applications .
Properties
IUPAC Name |
3-benzyl-5-(4-methoxypiperidin-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-19-15(7-9-16-10-8-15)14-17-13(18-20-14)11-12-5-3-2-4-6-12/h2-6,16H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IESMTPXBTJCQOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCNCC1)C2=NC(=NO2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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